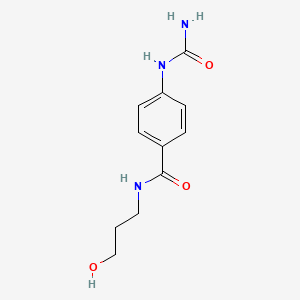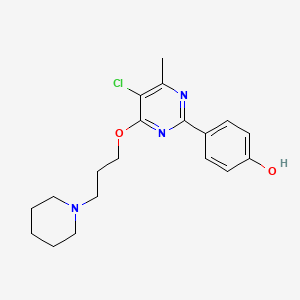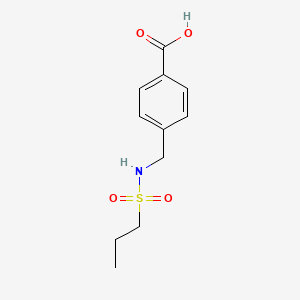
n-(3-Hydroxypropyl)-4-ureidobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxypropyl)-4-ureidobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-4-ureidobenzamide typically involves the reaction of 4-aminobenzamide with 3-chloropropanol in the presence of a base to form the intermediate N-(3-hydroxypropyl)-4-aminobenzamide. This intermediate is then reacted with an isocyanate to introduce the ureido group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxypropyl)-4-ureidobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ureido group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield 3-hydroxypropionic acid, while reduction can produce 3-aminopropanol.
Scientific Research Applications
N-(3-Hydroxypropyl)-4-ureidobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypropyl)-4-ureidobenzamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with target molecules, while the ureido group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxypropyl)phthalimide: Similar structure but with a phthalimide core.
N-(3-Hydroxypropyl)benzamide: Lacks the ureido group.
N-(3-Hydroxypropyl)-3α,12α-dihydroxy-5β-cholan-24-amide: Contains additional hydroxyl groups and a cholan core.
Uniqueness
N-(3-Hydroxypropyl)-4-ureidobenzamide is unique due to the presence of both the hydroxypropyl and ureido groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-(carbamoylamino)-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C11H15N3O3/c12-11(17)14-9-4-2-8(3-5-9)10(16)13-6-1-7-15/h2-5,15H,1,6-7H2,(H,13,16)(H3,12,14,17) |
InChI Key |
XNXLTTLUYVIJIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCO)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isopropyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14897376.png)

![N-{(2S)-1-[(3-fluorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-3-hydroxyquinoxaline-1(2H)-carboxamide](/img/structure/B14897384.png)



![N-(furan-2-ylmethyl)-2-[(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14897425.png)

![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)




